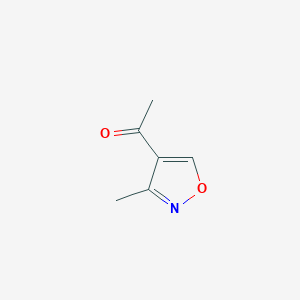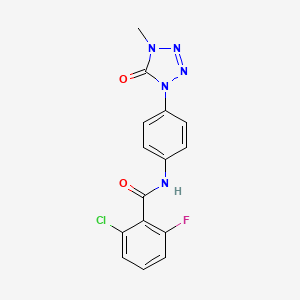
2-Chlor-6-fluor-N-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-fluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C15H11ClFN5O2 and its molecular weight is 347.73. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-6-fluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-fluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
Anti-HIV-1-Mittel: Die Forschung hat das Potenzial von Indolderivaten, einschließlich Verbindungen, die unserem Ziel ähnlich sind, als Anti-HIV-1-Mittel untersucht. Diese Moleküle können die virale Replikation oder Eintrittsmechanismen stören, was sie zu vielversprechenden Kandidaten für die Arzneimittelentwicklung macht .
Organische Synthese
Katalytische Protodeboronierung: Pinacolboronsäureester, wie unsere Verbindung, dienen als wertvolle Bausteine in der organischen Synthese. Während die Funktionalisierung der Deboronierung von Alkylboronsäureestern gut etabliert ist, ist die Protodeboronierung weniger erforscht. Jüngste Arbeiten haben jedoch über die katalytische Protodeboronierung von 1°, 2° und 3° Alkylboronsäureestern unter Verwendung eines Radikalansatzes berichtet. Diese Methode ermöglicht die formale anti-Markovnikov-Hydromethylierung von Alkenen, eine Transformation, die bisher unbekannt war. Das Protokoll wurde sogar auf methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet .
Chemische Reagenzien
Alkylierungsmittel: Unsere Verbindung kann als Alkylierungsmittel bei der Synthese von 3-Benzylsulfanyl-Derivaten von 1,2,4-Triazol und 4-Methyl-1,2,4-Triazol dienen. Zusätzlich wird es für die Synthese von 9-substituiertem Adenin benötigt .
Kristallographie
Kristallstrukturstudien: Forscher haben die Kristallstruktur verwandter Verbindungen untersucht und so wertvolle Erkenntnisse über ihre molekularen Anordnungen gewonnen. Obwohl diese Studien nicht spezifisch für unsere Verbindung sind, tragen sie zu unserem Verständnis ähnlicher chemischer Motive bei .
Borchemie
Boronsäurederivate: Die Borgruppe in Pinacolboronsäureestern ermöglicht vielfältige Umlagerungen von funktionellen Gruppen, einschließlich Oxidationen, Aminierungen, Halogenierungen und C-C-Bindungsbildungen. Obwohl Boronsäureester im Allgemeinen stabil sind, bleibt ihre Protodeboronierung eine Herausforderung, insbesondere für nicht aktivierte Alkylboronsäureester .
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O2/c1-21-15(24)22(20-19-21)10-7-5-9(6-8-10)18-14(23)13-11(16)3-2-4-12(13)17/h2-8H,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKBOVVSQQLTEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-(3,4-diethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2456599.png)
![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2456600.png)
![[7-(Ethylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456601.png)
![N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide](/img/structure/B2456602.png)
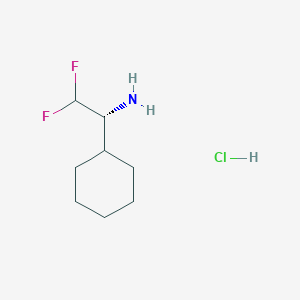
![N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456606.png)

![7-bromo-4-(perchlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2456611.png)
![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidine](/img/structure/B2456612.png)
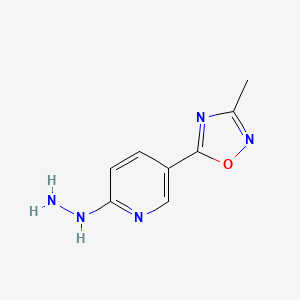
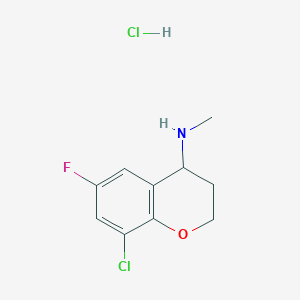

![3-benzyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2456616.png)
